molecular formula C17H23N3O3S2 B11172794 2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide

2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide

Cat. No.: B11172794
M. Wt: 381.5 g/mol
InChI Key: OULGANJPVPUUDC-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide typically involves the reaction of 2-ethylhexanoyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antifungal, anti-inflammatory, or antitumor effects .

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexanamide

InChI

InChI=1S/C17H23N3O3S2/c1-3-5-6-13(4-2)16(21)19-14-7-9-15(10-8-14)25(22,23)20-17-18-11-12-24-17/h7-13H,3-6H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

OULGANJPVPUUDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

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